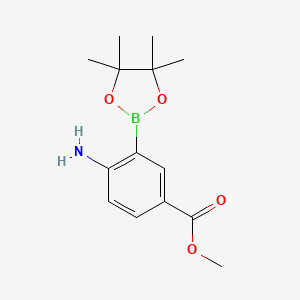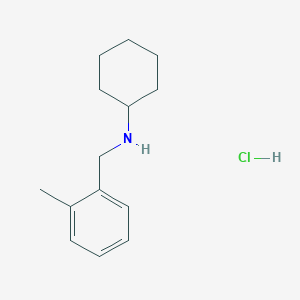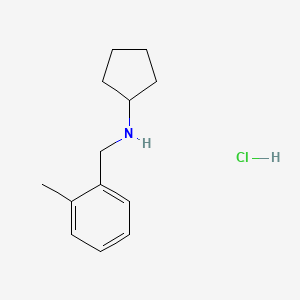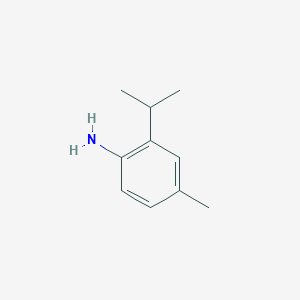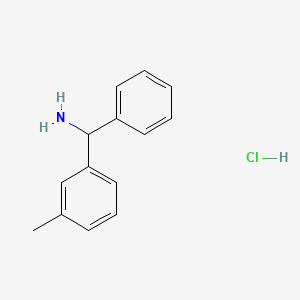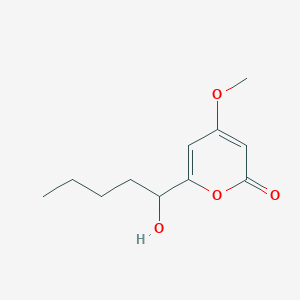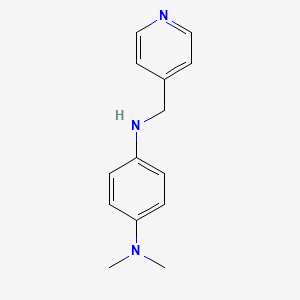
(2-Phenylethyl)(prop-2-en-1-yl)amine
Vue d'ensemble
Description
“(2-Phenylethyl)(prop-2-en-1-yl)amine” is a chemical compound with the CAS Number: 5263-58-1 . It has a molecular weight of 161.25 . This compound belongs to the class of organic compounds known as amphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15N/c1-2-9-12-10-8-11-6-4-3-5-7-11/h2-7,12H,1,8-10H2 . This indicates the molecular structure of the compound. Unfortunately, no further detailed analysis on the molecular structure was found in the search results.Physical And Chemical Properties Analysis
This compound has a molecular weight of 161.25 . It is a liquid at room temperature . The InChI code for this compound is 1S/C11H15N/c1-2-9-12-10-8-11-6-4-3-5-7-11/h2-7,12H,1,8-10H2 , which provides information about its molecular structure.Applications De Recherche Scientifique
Hydroamination and Organic Synthesis
Hydroamination of certain compounds, including 2-ethynyl-4,5,6,7-tetrahydroindoles, with secondary dialkylamines like (2-Phenylethyl)(prop-2-en-1-yl)amine can proceed under mild conditions. This process is used to synthesize amino derivatives of indole, an important structural component in natural products and pharmaceuticals. The reaction yields stereoselective products with high efficiency, demonstrating the utility of this compound in organic synthesis (Sobenina et al., 2010).
Catalysis and Polymer Chemistry
This compound is also involved in catalysis and polymer chemistry. For instance, its derivatives have been used in the synthesis of functional polymers. These polymers exhibit desirable properties like thermal stability, which can be advantageous for various industrial applications. Such research indicates the potential of this compound in the development of new materials (Lee, Sanda, & Endo, 1997).
Biogenic Amine Research
Studies have been conducted on this compound as a biogenic amine. For example, it has been identified in various food items like chocolate and cheese. Research in this area is significant for understanding the dietary impact and potential health implications of consuming foods containing this compound (Chaytor, Crathorne, & Saxby, 1975).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, this compound has been studied for its role in complex reaction mechanisms. For instance, its reactions with other compounds have been analyzed using density functional theory, providing insights into chemical reaction pathways and molecular interactions. This knowledge is crucial for developing new analytical methods and understanding environmental processes (Sun et al., 2010).
Pharmaceutical Applications
In pharmaceutical research, this compound is used as a building block for synthesizing various compounds. Its derivatives have been explored for potential medical applications, including the treatment of viral infections and neurological disorders. This illustrates its versatility and importance in drug development (Boggs et al., 2007).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of (2-Phenylethyl)(prop-2-en-1-yl)amine is the Monoamine Oxidase (MAO) enzyme . This enzyme plays a crucial role in the metabolism of monoamines in the human body, which includes neurotransmitters such as dopamine, norepinephrine, and serotonin .
Mode of Action
This compound interacts with its target, the MAO enzyme, by acting as an inhibitor . This means it binds to the enzyme and prevents it from carrying out its function of metabolizing monoamines. This results in an increased concentration of these neurotransmitters in the brain .
Biochemical Pathways
The inhibition of the MAO enzyme affects several biochemical pathways. Primarily, it impacts the monoamine metabolic process , leading to an increase in the levels of monoamine neurotransmitters in the brain. This can have downstream effects on mood regulation, cognitive function, and neurological health .
Pharmacokinetics
Like many amines, it is likely to be well absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The result of this compound’s action is an increase in the concentration of monoamine neurotransmitters in the brain. This can lead to various effects, depending on the specific neurotransmitter that is increased. For example, an increase in dopamine can lead to improved mood and cognitive function .
Propriétés
IUPAC Name |
N-(2-phenylethyl)prop-2-en-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-9-12-10-8-11-6-4-3-5-7-11/h2-7,12H,1,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKVJZFRJPBLIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434090 | |
| Record name | (2-phenylethyl)(prop-2-en-1-yl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5263-58-1 | |
| Record name | (2-phenylethyl)(prop-2-en-1-yl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(5-Bromothien-2-yl)methyl]piperazine](/img/structure/B3143412.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B3143420.png)
![2-[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]isoindole-1,3-dione](/img/structure/B3143441.png)
![[4-(4-Aminophenyl)sulfonylpiperazin-1-yl]-phenylmethanone](/img/structure/B3143445.png)
